2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Nucleoside Synthesis Stereochemistry Antibiotics

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 124738-81-4) is a 7-deazapurine derivative belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by a unique combination of 2-amino, 4-chloro, and 5-carbonitrile substituents. This heterocyclic scaffold serves as a critical aglycone intermediate for the stereospecific synthesis of biologically active nucleoside antibiotics such as cadeguomycin and its congeners.

Molecular Formula C7H4ClN5
Molecular Weight 193.59 g/mol
CAS No. 124738-81-4
Cat. No. B171704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
CAS124738-81-4
Synonyms2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Molecular FormulaC7H4ClN5
Molecular Weight193.59 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=C(N=C2Cl)N)C#N
InChIInChI=1S/C7H4ClN5/c8-5-4-3(1-9)2-11-6(4)13-7(10)12-5/h2H,(H3,10,11,12,13)
InChIKeyVFKWCSCTCYYFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 124738-81-4) in Nucleoside Synthesis: Key Intermediate for Deazapurine Analogs


2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 124738-81-4) is a 7-deazapurine derivative belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by a unique combination of 2-amino, 4-chloro, and 5-carbonitrile substituents [1]. This heterocyclic scaffold serves as a critical aglycone intermediate for the stereospecific synthesis of biologically active nucleoside antibiotics such as cadeguomycin and its congeners [2]. Its structural resemblance to the adenine moiety, with the carbonitrile group at the 5-position, confers distinct chemical reactivity that underpins its utility in glycosylation reactions and subsequent transformations [3].

Why 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Cannot Be Interchanged with Common Pyrrolopyrimidine Analogs


Generic substitution among pyrrolo[2,3-d]pyrimidine analogs fails due to critical differences in substitution pattern and functional group positioning. The 5-carbonitrile group on 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile provides a distinct electronic and steric environment that dictates both its chemical reactivity and its biological profile [1]. Unlike 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (CAS 84955-31-7), which lacks the 5-carbonitrile, or 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 24391-41-1), which lacks the 2-amino group, this compound offers a precise combination of functionalities essential for stereospecific glycosylation at the N7 position and subsequent conversion to biologically active nucleosides [2]. Furthermore, the pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has been shown to confer high selectivity in kinase inhibition, a property not shared by all regioisomers or analogs lacking this specific substitution pattern [3].

Quantitative Differentiation of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 124738-81-4)


Stereospecific Glycosylation Enables Efficient Synthesis of Cadeguomycin and Deoxycadeguomycin

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (11) serves as a key aglycone for the total and stereospecific synthesis of cadeguomycin, 2′-deoxycadeguomycin, and ara-cadeguomycin [1]. Glycosylation of its sodium salt with protected sugar chlorides proceeds with stereospecific control to yield the corresponding β-anomers. In contrast, the analogous methyl ester (compound 13) requires a different reaction sequence and does not share the same glycosylation profile [1]. This stereospecificity is critical for obtaining biologically active nucleosides with the correct anomeric configuration.

Nucleoside Synthesis Stereochemistry Antibiotics

Precursor for Diverse Biologically Active Nucleoside Antibiotics

This compound is a direct precursor to cadeguomycin (1), 2′-deoxycadeguomycin (3), and ara-cadeguomycin (2) [1]. Cadeguomycin, a nucleoside antibiotic, has demonstrated biological activity, including inhibition of tumor growth and metastasis, immunostimulation, and potentiation of 1-β-D-arabinofuranosylcytosine [2]. While 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 84955-31-7) is a valuable intermediate for other nucleosides [3], it lacks the 5-carbonitrile group and is not a direct precursor to cadeguomycin, highlighting a key differentiation in downstream synthetic utility.

Nucleoside Antibiotics Cadeguomycin Antiviral Agents

Functional Group Synergy for IRAK4 Kinase Inhibition

Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, which shares the core scaffold of the target compound, have been explored as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1]. A specific derivative, prepared from this core, demonstrated an IC50 of 0.1–1 μM in an IRAK-4 inhibition assay [1]. While this data is for a derivative and not the parent compound, it underscores the utility of the 4-chloro-5-carbonitrile scaffold in generating biologically active kinase inhibitors. In contrast, the simpler 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold (CAS 3680-69-1) has been primarily used for JAK3 inhibitors [2], indicating that the 5-carbonitrile group directs activity toward different kinase targets.

Kinase Inhibition IRAK4 Medicinal Chemistry

Commercial Availability and Purity from Multiple Vendors

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is commercially available from multiple vendors with a standard purity of ≥95% , including AKSci and Chemenu . In contrast, the closely related 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 84955-31-7) is also available , but the target compound's 5-carbonitrile group makes it a specialized reagent with potentially longer lead times or higher cost, making a reliable, multi-vendor supply chain a critical factor for procurement planning.

Chemical Procurement Purity Supply Chain

Optimal Application Scenarios for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in Research and Development


Stereospecific Synthesis of Cadeguomycin and Related Nucleoside Antibiotics

This compound is the optimal starting material for the total synthesis of cadeguomycin, 2′-deoxycadeguomycin, and ara-cadeguomycin. Its 5-carbonitrile group is essential for the stereospecific glycosylation at the N7 position, a key step in constructing these nucleoside antibiotics [1]. Research programs focused on exploring the biological activity of cadeguomycin or developing novel analogs will find this intermediate indispensable.

Development of Selective IRAK4 Kinase Inhibitors

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core serves as a privileged scaffold for designing inhibitors of IRAK4 [2]. The 5-carbonitrile group, in combination with the 4-chloro substituent, contributes to the inhibitory activity (IC50 = 0.1–1 μM for a representative derivative) [2]. This scaffold offers a distinct starting point for medicinal chemistry programs targeting IRAK4-driven inflammatory or oncogenic pathways.

Synthesis of 7-Deazapurine Nucleoside Analogs for Antiviral and Anticancer Research

As a versatile 7-deazapurine building block, this compound can be used to synthesize a wide array of nucleoside analogs with potential antiviral and anticancer activities [3]. The presence of the 2-amino and 4-chloro groups allows for further functionalization, enabling the exploration of structure-activity relationships in this important class of molecules.

Building Block for GTP Cyclohydrolase I Inhibitor Development

Variously substituted 7-deazaguanines, which can be derived from this compound, have been investigated as potential inhibitors of guanosine triphosphate (GTP) cyclohydrolase I . This enzyme is a key target in the folate and biopterin pathways, and its inhibition has implications for cancer and inflammatory diseases.

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